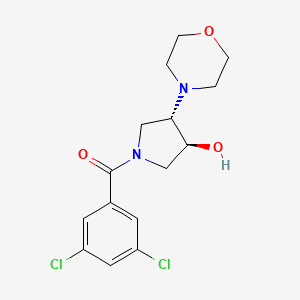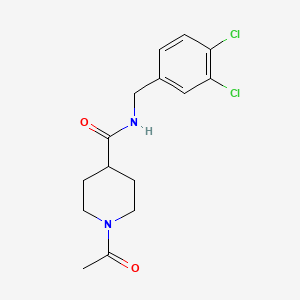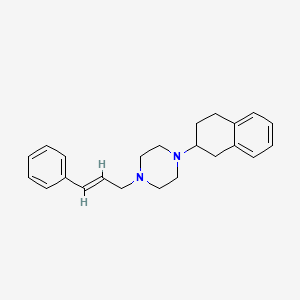
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as JNJ-7925476, is a novel and potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This compound has been extensively studied for its antiviral activity and its potential use in the treatment of HIV-1 infection.
Wirkmechanismus
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol inhibits HIV-1 integrase activity by binding to the active site of the enzyme and preventing the integration of viral DNA into host cells. This prevents the replication of the virus and reduces the viral load in infected individuals.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to be well-tolerated in preclinical studies. It has minimal toxicity and does not affect normal cellular processes. In addition, it has been shown to have a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol is its potency and specificity against HIV-1 integrase. This allows for the development of more effective antiretroviral therapies. However, one limitation is the potential for the development of drug resistance with prolonged use.
Zukünftige Richtungen
Future research on (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol could focus on the development of more effective combination therapies with other antiretroviral drugs. In addition, research could explore the potential use of this compound in the treatment of other retroviruses and viruses. Further studies could also investigate the potential for the development of drug resistance and strategies to prevent or overcome resistance. Finally, research could focus on the optimization of the synthesis method to improve yield and purity of the compound.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The first step is the synthesis of the key intermediate, (3S*,4S*)-4-(4-morpholinyl)-3-pyrrolidinol. This intermediate is then reacted with 3,5-dichlorobenzoyl chloride to obtain the final product. The synthesis of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its antiviral activity against HIV-1. It has been shown to inhibit HIV-1 integrase activity and prevent the integration of viral DNA into host cells. In addition, (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential use in combination therapy with other antiretroviral drugs. It has also been studied for its activity against other retroviruses and viruses, such as hepatitis B virus.
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-11-5-10(6-12(17)7-11)15(21)19-8-13(14(20)9-19)18-1-3-22-4-2-18/h5-7,13-14,20H,1-4,8-9H2/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNTWSMQWPTEF-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)


![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)
![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)